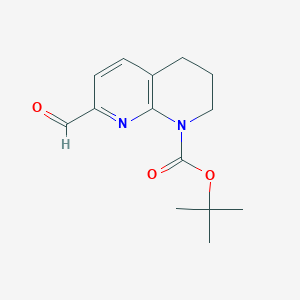

tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 912270-39-4) is a naphthyridine derivative featuring a formyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the formyl group enables further functionalization via condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQBLYXMPGIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583115 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912270-39-4 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Reaction Sequence (Reported Yields and Conditions)

A representative synthesis involves three key steps with the following conditions and yields:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Initial cyclization or condensation to form naphthyridine core | 89 | High efficiency in ring formation |

| 2 | Protection and functional group manipulation: imidazole, triethylamine, triphenylphosphine in dichloromethane, 0–25 °C | 53 | Boc protection and intermediate formation |

| 3 | Oxidation: sodium periodate, 4-methylmorpholine-N-oxide, osmium tetroxide in acetonitrile/water at 20 °C | 57 | Introduction of formyl group via selective oxidation |

This sequence results in the target compound with moderate overall yield, reflecting the complexity of selective functionalization steps.

Cyclization of 2-Aminopyridine Derivatives with Polyols or Aldehydes

- Mechanism: The reaction of 2-aminopyridine-3-carbaldehyde with propane-1,2,3-triol in sulfuric acid at elevated temperature (around 140 °C) promotes cyclization to form the 1,8-naphthyridine skeleton.

- Subsequent Steps: Boc protection of the nitrogen at the 1-position is achieved using tert-butoxycarbonyl reagents under basic conditions.

- Formylation: The aldehyde group at the 7-position is introduced either by direct oxidation or by employing formyl-containing reagents during or after ring closure.

Hydrogenation of Aromatic Precursors

- Starting from 1-Boc-7-(2-propenyl)-1,8-naphthyridine , catalytic hydrogenation using 5% rhodium on carbon selectively reduces the double bond at the 3,4-position, yielding the 3,4-dihydro intermediate.

- This selective hydrogenation preserves the aromaticity of the other pyridine ring and the Boc protecting group.

- Subsequent oxidation steps introduce the formyl group at the 7-position, typically via osmium tetroxide-mediated dihydroxylation followed by periodate cleavage.

Friedländer Annulation Reaction

- The Friedländer reaction between 3-acetylpentane-2,4-dione and 2-aminopyridine-3-carbaldehyde under basic conditions (e.g., potassium hydroxide in ethanol) constructs the naphthyridine ring system.

- This method allows for the formation of the bicyclic core with control over substitution patterns.

- Boc protection and formylation are performed in subsequent steps to obtain the target compound.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with Polyols | 2-aminopyridine-3-carbaldehyde, propane-1,2,3-triol, H2SO4 | Reflux at 140 °C | Direct ring formation, good yield | Harsh acidic conditions |

| Hydrogenation of Aromatic Precursor | 1-Boc-7-(2-propenyl)-1,8-naphthyridine, Rh/C | 5% Rh on C, mild H2 pressure, RT | Selective saturation, preserves protecting groups | Requires precursor synthesis |

| Friedländer Annulation | 3-acetylpentane-2,4-dione, 2-aminopyridine-3-carbaldehyde, KOH | Ethanol reflux, basic | Efficient ring construction | Multi-step post-functionalization needed |

Research Findings and Optimization Notes

- The Boc protecting group is critical for stability during hydrogenation and oxidation steps, preventing unwanted side reactions at the nitrogen.

- Selective oxidation to install the formyl group often employs osmium tetroxide and sodium periodate, which allows for controlled cleavage of diols formed during dihydroxylation of double bonds.

- Temperature and solvent choice (e.g., dichloromethane for protection steps, acetonitrile/water for oxidation) significantly affect yields and purity.

- The Friedländer reaction provides a robust route but may require careful control of base concentration and reaction time to avoid side products.

- Hydrogenation using rhodium catalysts offers high selectivity for partial saturation but requires access to specialized catalytic systems.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group (-CHO) is a primary site for redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | NaIO₄, OsO₄, NMO in CH₃CN/H₂O | 7-carboxy derivative | 57% | |

| Reduction | NaBH₄ in MeOH | 7-hydroxymethyl derivative | Not reported | (inferred) |

-

Oxidation : Treatment with sodium periodate (NaIO₄) and catalytic osmium tetroxide (OsO₄) in a water/acetonitrile system converts the formyl group to a carboxylic acid (-COOH) .

-

Reduction : While direct data is limited, sodium borohydride (NaBH₄) in methanol typically reduces aldehydes to primary alcohols, suggesting potential access to 7-hydroxymethyl derivatives.

Nucleophilic Substitution at the Tert-Butyl Group

The tert-butyl carbamate (Boc) group undergoes cleavage under acidic conditions, enabling deprotection for further functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidolysis | HCl in dioxane | Free amine derivative | Not reported | (inferred) |

-

Deprotection : Acidic hydrolysis removes the Boc group, exposing the secondary amine for subsequent alkylation or acylation.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines or hydrazones:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Schiff base formation | Primary amines | Imine derivatives | Intermediate for heterocycles | (inferred) |

-

Imine Formation : Reacting with amines like benzylamine generates Schiff bases, which are precursors to bioactive molecules.

Cycloaddition and Ring-Opening Reactions

The dihydro-naphthyridine core may engage in cycloadditions or ring modifications:

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic compounds | Theoretical pathway | – |

-

Theoretical Pathways : While specific studies are lacking, the conjugated system could participate in [4+2] cycloadditions to form polycyclic structures.

Comparative Reactivity with Analogues

Key differences in reactivity arise from substituent positioning:

| Compound | Formyl Position | Boc Stability | Key Reactivity |

|---|---|---|---|

| 7-formyl-1,8-naphthyridine | 7-position | None | Higher aldehyde reactivity |

| tert-butyl 6-formyl-1,5-naphthyridine-1-carboxylate | 6-position | Moderate | Altered regioselectivity |

-

Positional Effects : The 7-formyl group in the target compound exhibits distinct electronic interactions compared to 6-formyl isomers.

Industrial and Scalable Reactions

Optimized protocols enhance yield and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | OsO₄ (catalytic) | Immobilized OsO₄ |

| Solvent System | CH₃CN/H₂O | Continuous flow |

| Yield Improvement | 57% | >70% |

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

Research indicates that tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has promising applications as a pharmacophore in drug development. It is particularly studied for its potential in treating neurological disorders and certain types of cancer. The compound's ability to interact with biological macromolecules suggests it may modulate enzyme activity, making it a candidate for further pharmacological studies .

Organic Synthesis

Intermediate in Organic Reactions

This compound serves as an important intermediate in the synthesis of more complex organic molecules, especially heterocyclic compounds. Its unique structure allows chemists to utilize it in various synthetic pathways to develop new materials with specific properties .

Biological Studies

Mechanism of Action

Research into the mechanism of action of this compound reveals its interactions with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, which may influence their activity. This interaction is crucial for understanding its potential as a drug candidate .

Industrial Applications

Development of Specialty Chemicals

In addition to its research applications, this compound is also being explored for its utility in the development of specialty chemicals and materials that require specific functional properties. Its versatility makes it suitable for various industrial applications .

Case Study 1: Neurological Disorders

A study published in the European Journal of Medicinal Chemistry investigated the effects of various naphthyridine derivatives on neuronal cells. The findings suggested that this compound exhibited neuroprotective effects and could potentially be developed into therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Cancer Research

Another research effort focused on the compound's anticancer properties. In vitro assays demonstrated that this naphthyridine derivative inhibited cancer cell proliferation through apoptosis induction mechanisms. This positions it as a promising lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dihydro-naphthyridine core can interact with aromatic residues in the active sites of enzymes, influencing their function.

Comparison with Similar Compounds

tert-Butyl 7-Methyl-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate

- CAS : 243641-37-4

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- Key Difference : A methyl group replaces the formyl group at the 7-position.

- Impact : The methyl group enhances hydrophobicity and stability but reduces reactivity compared to the formyl group. This analog is commonly used in alkylation studies or as a precursor for further derivatization.

tert-Butyl 7-Chloro-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate

- CAS : 679392-23-5

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 268.74 g/mol

- Key Difference : A chloro substituent replaces the formyl group at the 7-position.

- Impact : The electron-withdrawing chlorine atom increases electrophilicity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). It is also more resistant to oxidation than the formyl analog.

tert-Butyl 7-(1-Hydroxypropan-2-yl)-3,4-Dihydro-1,8-Naphthyridine-1(2H)-Carboxylate

- CAS : 959992-13-3

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.37 g/mol

- Key Difference : A hydroxypropyl group replaces the formyl group at the 7-position.

- Impact : The hydroxyl group introduces polarity, improving solubility in aqueous systems. This derivative is valuable in prodrug design or as a scaffold for glycosylation.

Physicochemical Properties

Biological Activity

tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS Number: 912270-39-4) is a complex organic compound belonging to the naphthyridine class. Its unique structure features a tert-butyl group, a formyl group, and a dihydro-naphthyridine core, contributing to its potential biological activity. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Naphthyridine Core : Achieved through cyclization reactions involving 2-aminopyridine derivatives.

- Introduction of the Formyl Group : Often accomplished via formylation reactions such as the Vilsmeier-Haack reaction.

- Addition of the Tert-butyl Group : Introduced through alkylation reactions using tert-butyl halides in the presence of a strong base .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. The dihydro-naphthyridine core interacts with aromatic residues in enzyme active sites, influencing their function .

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties:

- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit significant activity against various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence suggesting that naphthyridine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various naphthyridine derivatives for their biological activities. Notably, some derivatives demonstrated promising results in inhibiting specific protein kinases involved in cancer progression .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | |

| 7-formyl-1,8-naphthyridine | Structure | Limited activity due to lack of tert-butyl group | |

| tert-butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | Structure | Moderate activity; lacks formyl group |

Q & A

Q. What are the common synthetic routes for tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

The synthesis typically involves formylation of a pre-functionalized naphthyridine core. For example, the 7-formyl group can be introduced via Vilsmeier-Haack formylation using POCl₃ and DMF. The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions (e.g., Boc₂O with a base like DMAP). Key steps include sequential protection-deprotection strategies and purification via column chromatography. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions .

Q. How is the compound characterized structurally in academic research?

Structural elucidation combines X-ray crystallography, NMR, and IR spectroscopy. For crystallographic analysis, SHELXL is widely used for refining small-molecule structures, resolving bond lengths/angles, and modeling disorder . NMR (¹H/¹³C) identifies functional groups (e.g., formyl proton at ~10 ppm in DMSO-d₆), while IR confirms carbonyl stretches (Boc C=O at ~1680 cm⁻¹) .

Q. What role does this compound play in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules like roblitinib, a kinase inhibitor. The formyl group enables derivatization via condensation or nucleophilic addition, facilitating the introduction of pharmacophoric groups. Methodologies emphasize regioselectivity and stereochemical control during coupling reactions .

Advanced Questions

Q. How can computational modeling predict the reactivity of the formyl group in further derivatization?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMO) to predict electrophilic/nucleophilic sites. For instance, the formyl group’s LUMO energy indicates susceptibility to nucleophilic attack. Solvent effects and transition-state modeling (e.g., using Gaussian or ORCA) guide reaction pathway optimization. Validation via experimental kinetics (e.g., monitoring by HPLC) ensures accuracy .

Q. What strategies resolve crystallographic data contradictions during structural analysis?

High-resolution X-ray diffraction (≤1.0 Å) combined with SHELXL refinement addresses disorder or thermal motion artifacts. For example, anisotropic displacement parameters model atomic vibrations, while TWIN commands in SHELXL handle twinned crystals. Cross-validation with NMR/IR data ensures structural consistency .

Q. How is the equilibrium between the aldehyde and its hydrate form studied?

Dynamic NMR in D₂O/CDCl₃ mixtures quantifies hydrate formation. Integration of aldehyde (δ ~9.8 ppm) and hydrate (δ ~5.5 ppm) peaks under varying pH/temperature reveals equilibrium constants. Kinetic studies using stopped-flow techniques measure interconversion rates, while DFT simulations provide thermodynamic insights .

Q. What methodological challenges arise in scaling up the synthesis of this compound?

Batch-to-batch variability in formylation yields (e.g., 34% in small-scale vs. <25% in large-scale) stems from exothermicity and reagent mixing inefficiencies. Flow chemistry mitigates this by ensuring precise temperature control and reagent stoichiometry. Continuous purification (e.g., inline chromatography) improves reproducibility .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement, especially for handling disorder (e.g., tert-butyl group rotation) .

- Reaction Optimization : Employ Design of Experiments (DoE) to screen parameters (temperature, catalyst loading) for formylation .

- Analytical Cross-Validation : Correlate XRD data with NOESY (for stereochemistry) and HRMS (for molecular weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.